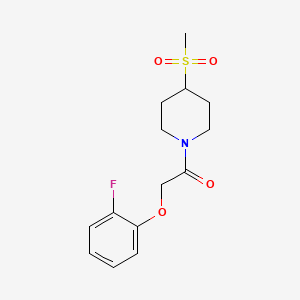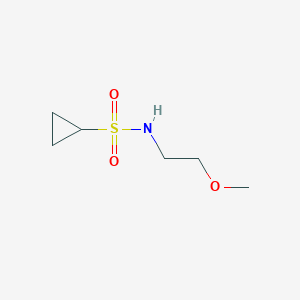
2-(2-Fluorophenoxy)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Fluorophenoxy)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone is an organic compound with a complex structure, comprising a fluorophenoxy group, a piperidin-1-yl moiety, and an ethanone linkage. This compound is noteworthy due to its multifaceted applications in various fields of scientific research, particularly in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenoxy)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone typically involves multiple steps:
Starting with 2-fluorophenol, which is reacted with an appropriate halogenated ethyl ketone under basic conditions to form the 2-(2-fluorophenoxy)ethyl ketone intermediate.
This intermediate then undergoes nucleophilic substitution with 4-(methylsulfonyl)piperidine in the presence of a suitable base to yield the target compound.
Industrial Production Methods
In an industrial setting, large-scale synthesis would be optimized for yield and efficiency. This might involve the use of continuous flow reactors to ensure consistent reaction conditions and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Fluorophenoxy)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone can undergo several types of chemical reactions, including:
Oxidation: : The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions can be carried out using hydrides such as sodium borohydride.
Substitution: : The compound is also prone to nucleophilic substitution due to the presence of the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: : Typically done under acidic or basic conditions.
Reduction: : Usually requires a solvent such as ethanol or methanol.
Substitution: : Often involves the use of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used but generally involve modifications to the ethanone and piperidin-1-yl groups.
Aplicaciones Científicas De Investigación
2-(2-Fluorophenoxy)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone is versatile in its applications:
Chemistry: : Used as a precursor in the synthesis of more complex organic molecules.
Biology: : Investigated for its potential role in modulating biochemical pathways.
Medicine: : Studied for its possible therapeutic effects, particularly in the field of neurology.
Industry: : Used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism by which 2-(2-Fluorophenoxy)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone exerts its effects involves:
Molecular Targets: : Interacting with specific enzymes or receptors.
Pathways Involved: : Altering metabolic pathways or signaling cascades.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Chlorophenoxy)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone
2-(2-Bromophenoxy)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone
Highlighting Uniqueness
2-(2-Fluorophenoxy)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone is distinguished by the presence of the fluorophenoxy group, which imparts unique reactivity and properties compared to its chloro- and bromo- counterparts. The fluorine atom's electronegativity and size affect the compound's chemical behavior and biological interactions.
Propiedades
IUPAC Name |
2-(2-fluorophenoxy)-1-(4-methylsulfonylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4S/c1-21(18,19)11-6-8-16(9-7-11)14(17)10-20-13-5-3-2-4-12(13)15/h2-5,11H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYAYGNADVFTRTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(CC1)C(=O)COC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-3-[5-Chloro-2-(oxolan-2-ylmethoxy)phenyl]-2-cyano-N-methylprop-2-enamide](/img/structure/B2900519.png)
![ethyl 4-({[2-(ethoxycarbonyl)phenyl]carbamoyl}methoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2900520.png)
![5-methyl-3-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)-1,2-oxazole](/img/structure/B2900523.png)
![3-{2-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2900524.png)




![8-methoxy-3-[(2E)-3-(3-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2900532.png)


![(2E)-3-(dimethylamino)-1-[2-(3-fluorophenyl)-4-methyl-1,3-oxazol-5-yl]prop-2-en-1-one](/img/structure/B2900537.png)
